molecular formula C13H13N3OS B14620788 3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one CAS No. 58910-11-5

3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one

Cat. No.: B14620788
CAS No.: 58910-11-5
M. Wt: 259.33 g/mol
InChI Key: SVLUXDOLLLSLEU-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms. The presence of an ethylsulfanyl group and a phenylethenyl group further enhances its chemical reactivity and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one can be achieved through several synthetic routes. One common method involves the use of a Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form an alkene . This reaction is typically carried out in the presence of a base such as sodium hydroxide and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenylethenyl moiety .

Scientific Research Applications

3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The ethylsulfanyl and phenylethenyl groups may enhance binding affinity and specificity, leading to more effective interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethylsulfanyl)-6-(2-phenylethenyl)-1,2,4-triazin-5(2H)-one is unique due to the combination of the triazine ring with the ethylsulfanyl and phenylethenyl groups.

Properties

CAS No.

58910-11-5

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

3-ethylsulfanyl-6-(2-phenylethenyl)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H13N3OS/c1-2-18-13-14-12(17)11(15-16-13)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,16,17)

InChI Key

SVLUXDOLLLSLEU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(C(=O)N1)C=CC2=CC=CC=C2

Origin of Product

United States

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